molecular formula C17H23N3O2 B8109386 N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide

N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide

Cat. No.: B8109386
M. Wt: 301.4 g/mol
InChI Key: NTIJVEFPXRWUNA-UHFFFAOYSA-N
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Description

N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the isopropyl, phenyl, and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and diazaspiro compounds, such as:

  • N-t-BOC-2-Oxo-1,7-diazaspiro[3.5]nonane
  • tert-butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

N-Isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl and phenyl groups. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.

Properties

IUPAC Name

3-oxo-1-phenyl-N-propan-2-yl-2,7-diazaspiro[3.5]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12(2)18-16(22)20-10-8-17(9-11-20)14(19-15(17)21)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIJVEFPXRWUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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